molecular formula C13H17ClN4 B14097358 2-((1r,4r)-4-((2-Chloro-5-methylpyrimidin-4-yl)amino)cyclohexyl)acetonitrile

2-((1r,4r)-4-((2-Chloro-5-methylpyrimidin-4-yl)amino)cyclohexyl)acetonitrile

Cat. No.: B14097358
M. Wt: 264.75 g/mol
InChI Key: XHLXDMKKRDHSNN-UHFFFAOYSA-N
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Description

2-((1r,4r)-4-((2-Chloro-5-methylpyrimidin-4-yl)amino)cyclohexyl)acetonitrile is a synthetic organic compound that features a cyclohexyl group bonded to a pyrimidinylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1r,4r)-4-((2-Chloro-5-methylpyrimidin-4-yl)amino)cyclohexyl)acetonitrile typically involves the following steps:

    Formation of the Pyrimidinylamine Moiety: This can be achieved by reacting 2-chloro-5-methylpyrimidine with an appropriate amine under controlled conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a nucleophilic substitution reaction.

    Acetonitrile Group Addition:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chloro group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include cyclohexanone derivatives.

    Reduction: Products may include primary amines.

    Substitution: Products may include substituted pyrimidines.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

Exploration as a potential therapeutic agent due to its structural features.

Industry

Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1r,4r)-4-((2-Chloro-5-methylpyrimidin-4-yl)amino)cyclohexyl)acetonitrile would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1r,4r)-4-((2-Chloro-5-methylpyrimidin-4-yl)amino)cyclohexyl)ethanol
  • 2-((1r,4r)-4-((2-Chloro-5-methylpyrimidin-4-yl)amino)cyclohexyl)methanol

Uniqueness

The unique combination of the cyclohexyl group and the pyrimidinylamine moiety, along with the acetonitrile group, may confer specific properties that are not present in similar compounds.

Properties

Molecular Formula

C13H17ClN4

Molecular Weight

264.75 g/mol

IUPAC Name

2-[4-[(2-chloro-5-methylpyrimidin-4-yl)amino]cyclohexyl]acetonitrile

InChI

InChI=1S/C13H17ClN4/c1-9-8-16-13(14)18-12(9)17-11-4-2-10(3-5-11)6-7-15/h8,10-11H,2-6H2,1H3,(H,16,17,18)

InChI Key

XHLXDMKKRDHSNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2CCC(CC2)CC#N)Cl

Origin of Product

United States

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